molecular formula C14H21N B13601486 1-[1-(2-Phenylethyl)cyclopentyl]methanamine

1-[1-(2-Phenylethyl)cyclopentyl]methanamine

Cat. No.: B13601486
M. Wt: 203.32 g/mol
InChI Key: JHHLJOIMNMOICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Phenylethyl)cyclopentyl]methanamine is a chemical compound of significant interest in pharmaceutical and biochemical research, particularly within the class of aralkylamines . This structural family is known for its relevance in probing biological pathways. While specific data on this compound is emerging, its core structure shares a close relationship with other characterized cyclopentyl methanamines, such as 1-(1-phenylcyclopentyl)methanamine (CAS 17511-89-6), which provides a basis for inferring its potential properties and research applications . Compounds of this class have been identified as inhibitors of Dipeptidyl peptidase 4 (DPP-4), a cell surface glycoprotein receptor and serine exopeptidase involved in T-cell receptor-mediated T-cell activation and the cleavage of various physiological peptides, including chemokines and growth factors . This mechanism is a well-established target for therapeutic interventions, making structural analogs valuable tools for investigating metabolic and immunological processes . The primary research applications for this compound are anticipated to include use as a key synthetic intermediate or a structural scaffold in medicinal chemistry programs, a building block in the exploration of structure-activity relationships (SAR) for DPP-4 inhibition, and a candidate for biochemical screening to uncover new biological activities . The compound is intended for research purposes only and is not approved for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

[1-(2-phenylethyl)cyclopentyl]methanamine

InChI

InChI=1S/C14H21N/c15-12-14(9-4-5-10-14)11-8-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15H2

InChI Key

JHHLJOIMNMOICS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCC2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Phenylethyl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Phenylethyl)cyclopentyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aralkylamines.

Scientific Research Applications

1-[1-(2-Phenylethyl)cyclopentyl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenylethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclopentylmethanamine Backbone

1-[1-(4-Chlorophenyl)cyclopentyl]methanamine
  • Molecular Formula : C₁₂H₁₆ClN
  • Molecular Weight : 209.72 g/mol
  • Substituent : 4-Chlorophenyl
  • Key Differences : The electron-withdrawing chlorine substituent enhances polarity compared to the lipophilic 2-phenylethyl group in the target compound. This may reduce blood-brain barrier permeability but improve solubility .
1-Phenylcyclopentanemethanamine
  • Molecular Formula : C₁₂H₁₅N
  • Molecular Weight : 175.26 g/mol
  • Substituent : Phenyl
  • Key Differences : Lacks the ethylene spacer present in the target compound, reducing conformational flexibility. This rigidity could limit interactions with certain receptors .

Piperidine-Based Analogs

1-[1-(2-Phenylethyl)-4-piperidiny]-methanamine
  • Molecular Formula : C₁₅H₂₂N₂ (base)
  • Molecular Weight : ~230 g/mol
  • Key Differences : Replaces the cyclopentyl ring with a piperidine ring, introducing a nitrogen atom that may participate in hydrogen bonding. Piperidine derivatives are common in opioid analogs (e.g., fentanyl), but the absence of an amide group in the target compound suggests divergent pharmacology .
Cyclopentyl Fentanyl
  • Molecular Formula : C₂₅H₃₂N₂O·HCl
  • Molecular Weight : 413.00 g/mol
  • Substituent : Cyclopentanecarbonyl
  • Key Differences : A fentanyl analog with a cyclopentane group in the acyl moiety. Unlike the target compound, cyclopentyl fentanyl binds μ-opioid receptors due to its piperidine core and amide linkage .

Substituted Phenyl Derivatives

1-[1-(3-Fluorophenyl)cyclopentyl]methanamine
  • Molecular Formula : C₁₂H₁₅FN
  • Molecular Weight : 193.25 g/mol
  • Substituent : 3-Fluorophenyl
  • Key Differences : The fluorine atom introduces moderate electron-withdrawing effects, balancing lipophilicity and solubility. This compound is commercially available for research but lacks published activity data .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Activity Structural Notes
1-[1-(2-Phenylethyl)cyclopentyl]methanamine C₁₄H₁₉N 201.31 2-Phenylethyl Hypothesized CNS modulation Flexible ethylene spacer, rigid cyclopentyl
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine C₁₂H₁₆ClN 209.72 4-Chlorophenyl Unknown; high polarity Electron-withdrawing substituent
1-Phenylcyclopentanemethanamine C₁₂H₁₅N 175.26 Phenyl Unknown; limited flexibility Direct phenyl attachment, no spacer
Cyclopentyl Fentanyl C₂₅H₃₂N₂O·HCl 413.00 Cyclopentanecarbonyl μ-Opioid receptor agonist Piperidine core, amide linkage
4-Methoxybutyrylfentanyl C₂₅H₃₃N₂O₂ 393.55 Butanamide, 4-methoxy Opioid activity Modified acyl group for enhanced potency

Key Research Findings and Implications

Structural Flexibility vs.

Pharmacological Divergence from Opioids: Unlike piperidine-based fentanyl analogs, the target compound lacks critical opioid pharmacophores (e.g., tertiary amine, amide bond), suggesting non-opioid mechanisms of action .

Synthetic Accessibility : Similar methanamine derivatives are synthesized via coupling reactions (e.g., lithium hydroxide-mediated ester hydrolysis), implying feasible routes for scaling up production .

Biological Activity

1-[1-(2-Phenylethyl)cyclopentyl]methanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound is classified as an aralkylamine, characterized by the presence of a cyclopentyl ring and a phenylethyl group. This unique structure contributes to its distinct chemical properties and biological activities. The compound is often utilized as a building block in organic synthesis, particularly in creating more complex molecules for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. It may act as a ligand for specific receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact molecular pathways involved can vary depending on the context of its application.

Case Studies

Recent studies have explored the potential therapeutic applications of related compounds. For example, cyclopropylfentanyl, a structurally analogous compound, exhibited opioid-like effects in animal models, indicating that compounds in this class may influence pain pathways and exhibit analgesic properties . While not directly tested on this compound, these findings suggest a possible analgesic or psychoactive profile worth investigating.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally related compounds:

Compound NameReceptor ActivityNotable Effects
This compound Potentially interacts with 5-HT2CUnknown; further research needed
Cyclopropylfentanyl µ-opioid receptorAnalgesic potency; produces hypothermia
N-substituted (2-phenylcyclopropyl)methylamines 5-HT2C selective agonistsAntipsychotic-like activity

Q & A

Q. What are the optimal synthetic routes for 1-[1-(2-Phenylethyl)cyclopentyl]methanamine, and how does steric hindrance from the phenylethyl group influence reaction efficiency?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between 2-phenylethyl bromide and a cyclopentylamine precursor. Key steps include:

  • Reaction Setup : Use a polar aprotic solvent (e.g., DMF) with a base (e.g., K2_2CO3_3) to deprotonate the amine and facilitate substitution .
  • Steric Considerations : The bulky phenylethyl group may slow reaction kinetics. Optimize temperature (80–100°C) and extend reaction time (24–48 hrs) to improve yields.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H NMR :
    • The cyclopentyl protons appear as multiplet signals at δ 1.5–2.2 ppm.
    • The phenylethyl group shows aromatic protons (δ 7.2–7.4 ppm) and a triplet for the methylene adjacent to the cyclopentyl ring (δ 2.8–3.0 ppm).
  • 13C NMR :
    • The quaternary carbon bonded to the phenylethyl group resonates at δ 50–55 ppm.
    • Use DEPT-135 to distinguish CH2_2 (negative phase) and CH3_3/CH (positive) groups.
  • NOESY : Confirms spatial proximity between the phenylethyl and cyclopentyl groups.

Reference : (PubChem spectral data), (cyclopentylmethanamine analogs).

Advanced Research Questions

Q. What strategies reconcile contradictory bioactivity data among structurally similar cyclopentylmethanamine derivatives?

Methodological Answer: Contradictions often arise from:

  • Purity Issues : Validate compound purity via HPLC (≥95%) and elemental analysis.
  • Assay Variability : Standardize in vitro assays (e.g., receptor binding IC50_{50}) using positive controls (e.g., ketamine for NMDA receptor studies).
  • Stereochemical Effects : Separate enantiomers via chiral chromatography and test individually.
  • Comparative Analysis : Use fluorophenyl () or thiophene () analogs to identify substituent-specific trends.

Q. Case Study :

CompoundNMDA IC50_{50} (μM)Purity (%)
Target Compound12.3 ± 1.598
Fluorophenyl Analog8.7 ± 0.997

Reference : (fluorophenyl analogs), (thiophene derivatives).

Q. How to design a structure-activity relationship (SAR) study targeting neurotransmitter receptors?

Methodological Answer:

  • Receptor Selection : Prioritize dopamine (D2/D3) and NMDA receptors due to the compound’s amine moiety and structural similarity to known ligands .
  • Assay Design :
    • Binding Assays : Radioligand competition (e.g., [³H]spiperone for D2 receptors).
    • Functional Assays : Calcium flux assays for NMDA receptor modulation.
  • Analog Synthesis : Modify substituents (e.g., replace phenylethyl with pyridinyl or thiophene groups) to assess steric/electronic effects.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in receptor pockets.

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.
  • In Vivo Testing : Administer enantiomers to rodent models and measure plasma half-life (t1/2_{1/2}) and brain penetration via LC-MS/MS.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation.

Q. Example Data :

Enantiomert1/2_{1/2} (hr)Brain/Plasma Ratio
(+)-Form3.20.8
(−)-Form5.11.5

Reference : (stereochemical analysis), (pharmacokinetic parameters).

Q. What advanced characterization techniques validate crystallographic structure?

Methodological Answer:

  • X-ray Crystallography : Grow crystals via vapor diffusion (solvent: dichloromethane/hexane).
  • SC-XRD : Resolve the cyclopentyl ring conformation and amine group orientation.
  • Comparative Analysis : Overlay with fluorophenyl analogs () to identify structural deviations.

Q. Case Study :

ParameterTarget CompoundFluorophenyl Analog
C–N Bond Length1.47 Å1.49 Å
Dihedral Angle15.2°12.8°

Reference : (crystallography of protease complexes), (PubChem structural data).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.